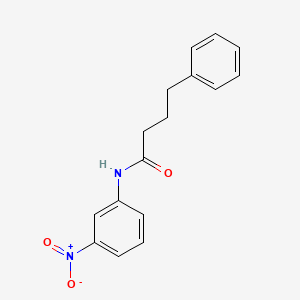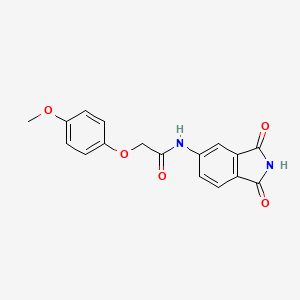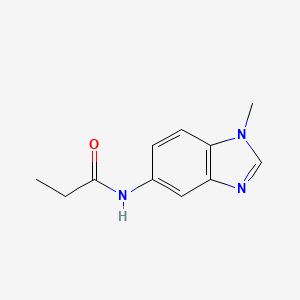
N-(3-nitrophenyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-nitrophenyl)-4-phenylbutanamide, also known as NBMPR, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the nucleoside transporter, which is responsible for the transport of nucleosides across cell membranes. NBMPR has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
N-(3-nitrophenyl)-4-phenylbutanamide inhibits the nucleoside transporter by binding to a specific site on the transporter protein. This prevents the transport of nucleosides across the cell membrane, leading to a decrease in intracellular nucleoside levels. The exact mechanism of this compound binding to the transporter protein is still under investigation.
Biochemical and Physiological Effects:
The inhibition of nucleoside transport by this compound has several biochemical and physiological effects. It has been shown to decrease the rate of DNA synthesis and cell proliferation in cancer cells. This compound has also been shown to increase the sensitivity of cancer cells to chemotherapy drugs that target nucleoside metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(3-nitrophenyl)-4-phenylbutanamide in lab experiments has several advantages. It is a potent and specific inhibitor of the nucleoside transporter, making it a valuable tool for studying nucleoside transport. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on N-(3-nitrophenyl)-4-phenylbutanamide. One area of research is the development of new inhibitors of nucleoside transport for use in cancer therapy. Another area of research is the investigation of the role of nucleoside transporters in other diseases, such as viral infections and neurological disorders. Additionally, there is ongoing research on the mechanism of this compound binding to the nucleoside transporter and the development of more potent and specific inhibitors.
Métodos De Síntesis
The synthesis of N-(3-nitrophenyl)-4-phenylbutanamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-phenylbutan-2-one with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(3-nitrophenyl)-4-phenylbutanamide has been extensively used in scientific research as a tool to study the transport of nucleosides across cell membranes. It has been used to investigate the mechanism of action of nucleoside transporters and to identify new targets for drug development. This compound has also been used in cancer research to study the role of nucleoside transporters in drug resistance.
Propiedades
IUPAC Name |
N-(3-nitrophenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(11-4-8-13-6-2-1-3-7-13)17-14-9-5-10-15(12-14)18(20)21/h1-3,5-7,9-10,12H,4,8,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPOYKXQXZSYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201610 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(methoxymethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5769857.png)

![3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5769863.png)
![N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5769867.png)
![2-butyl-3-[(4-methoxybenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5769869.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5769881.png)

![4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B5769888.png)

![7-(difluoromethyl)-N-(4-ethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5769894.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5769903.png)
![methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5769911.png)
![4-[4-(phenylethynyl)benzoyl]-1-piperazinecarbaldehyde](/img/structure/B5769919.png)
